6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide
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Overview
Description
6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the chromene family This compound is characterized by its unique structure, which includes a chromene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid
- 7-chloro-4-oxo-4H-chromene-2-carboxylic acid
- 2-oxo-2H-chromene-6-carboxylic acid
Uniqueness
Compared to similar compounds, 6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide is unique due to the presence of the sulfamoylphenyl and carboxamide groups. These functional groups contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
6,8-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H20N2O5S/c1-12-9-13(2)19-16(10-12)17(23)11-18(27-19)20(24)22-8-7-14-3-5-15(6-4-14)28(21,25)26/h3-6,9-11H,7-8H2,1-2H3,(H,22,24)(H2,21,25,26) |
InChI Key |
FEZJCCKEOHLLFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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